Saponaroside

Overview

Preparation Methods

Synthetic Routes and Reaction Conditions

Saponaroside can be synthesized through the glycosylation of gypsogenic acid with β-D-xylopyranosyl donors . The reaction typically involves the use of glycosyl donors such as xylosyl bromide or xylosyl fluoride in the presence of a promoter like silver triflate or boron trifluoride etherate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosyl donor.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the roots of Saponaria officinalis L. The roots are dried and ground into a fine powder, which is then subjected to solvent extraction using ethanol or methanol . The extract is concentrated and purified using chromatographic techniques to isolate this compound.

Chemical Reactions Analysis

Types of Reactions

Saponaroside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides of gypsogenic acid.

Reduction: Reduction of this compound can yield reduced forms of gypsogenic acid.

Substitution: This compound can undergo substitution reactions where the xylopyranoside moiety is replaced by other sugar residues.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Glycosyl donors like xylosyl bromide and promoters like silver triflate are used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of gypsogenic acid.

Reduction: Reduced forms of gypsogenic acid.

Substitution: Various glycosides with different sugar residues.

Scientific Research Applications

Saponaroside has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

Medicine: Explored for its potential therapeutic effects, such as anticancer and antiviral activities.

Industry: Utilized in the formulation of natural surfactants and detergents due to its foaming properties.

Mechanism of Action

Saponaroside exerts its effects through various molecular targets and pathways:

Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.

Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

Gypsoside: Another triterpene glycoside from Saponaria officinalis L., similar in structure to saponaroside.

Gypsogenic Acid Glycosides: A group of glycosides derived from gypsogenic acid, including this compound.

Uniqueness

This compound is unique due to its specific glycosylation pattern, which imparts distinct biological activities and physicochemical properties . Its ability to form stable foams makes it particularly valuable in industrial applications .

Biological Activity

Saponaroside is a glycoside compound derived from various plant sources, exhibiting a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound belongs to the class of saponins, which are known for their diverse biological effects including anti-inflammatory, antimicrobial, and anticancer activities. Saponins are characterized by their ability to form complexes with cholesterol in cell membranes, leading to various physiological effects.

Biological Activities

1. Antimicrobial Activity:

this compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

2. Anti-inflammatory Effects:

Research shows that this compound can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines and enzymes, suggesting its usefulness in treating inflammatory diseases.

3. Anticancer Properties:

Several studies have highlighted the anticancer potential of this compound. It induces apoptosis in cancer cells and inhibits tumor growth in vivo. The mechanisms involve the modulation of signaling pathways associated with cell survival and proliferation.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Interaction: this compound interacts with cell membranes, altering permeability and leading to cell lysis in pathogens.

- Cytokine Modulation: It affects the secretion of cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses.

- Apoptosis Induction: this compound activates caspases and changes mitochondrial membrane potential, promoting programmed cell death in cancer cells.

Data Table: Biological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine production | |

| Anticancer | Induction of apoptosis |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound against Escherichia coli showed a significant reduction in bacterial counts when treated with varying concentrations of this compound. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

Case Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of this compound resulted in decreased swelling and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals.

Case Study 3: Cancer Cell Line Studies

this compound was tested on various cancer cell lines including breast (MCF-7) and prostate (PC-3) cancer cells. Results indicated that this compound treatment led to a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 25 µg/mL.

Properties

IUPAC Name |

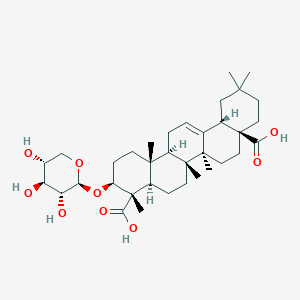

(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,6a,6b,11,11,14b-hexamethyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H54O9/c1-30(2)13-15-35(29(41)42)16-14-32(4)19(20(35)17-30)7-8-22-31(3)11-10-24(44-27-26(38)25(37)21(36)18-43-27)34(6,28(39)40)23(31)9-12-33(22,32)5/h7,20-27,36-38H,8-18H2,1-6H3,(H,39,40)(H,41,42)/t20-,21+,22+,23+,24-,25-,26+,27-,31+,32+,33+,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJCPZYEMVPDFE-HSTYGQCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C(=O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H54O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.